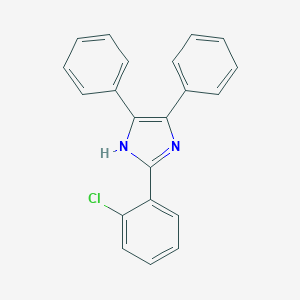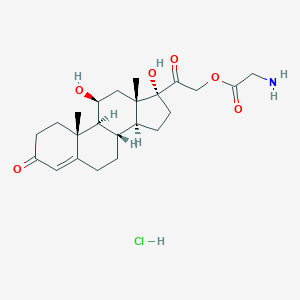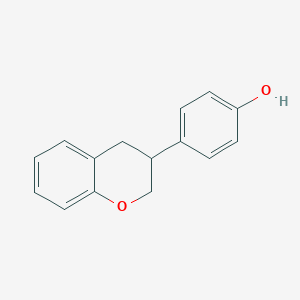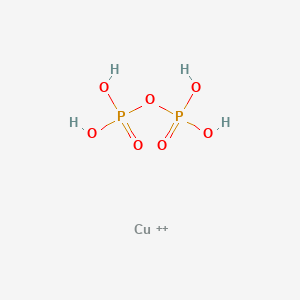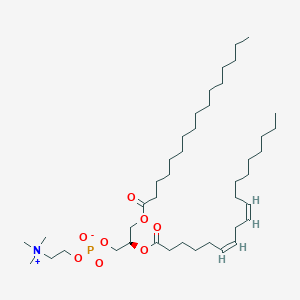
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine, commonly known as POPC, is a type of phospholipid that is found in the cell membranes of various organisms. This compound has gained significant attention in the scientific community due to its unique biochemical and physiological properties.
科学的研究の応用
Critical Micellar Concentration and Physical Properties
- The critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including 1-hexadecanoyl derivatives, has been studied. These compounds are usually present as monomolecular species in biological studies, suggesting that their varied biological activities cannot be explained by their physical parameter of micellar concentration alone (Kramp et al., 1984).
Synthesis and Characterization
- Novel methods for synthesizing delta 5,9 fatty acids and corresponding phospholipids, including 1-hexadecanoyl-2-[(5Z,9Z)-5,9-eicosadienoyl]-sn-glycero-3-phosphocholine, have been developed. These syntheses provide ample material for further structural and stereochemical analysis (Carballeira et al., 1999).
Chemical Modification and Derivatives
- A study on the synthesis of a diacylglycerophosphocholine hydroperoxide using lipoxygenase and lipase demonstrates the chemical versatility of these compounds and their potential for creating specific derivatives for various applications (Baba et al., 1990).
Lipid Mixing and Membrane Properties
- Research into the mixing properties and phase transitions of phosphatidylcholine and fatty acids with diene groups highlights the significance of these lipids in understanding membrane dynamics and interactions (Hasegawa et al., 1991).
Biological and Toxicological Properties
- The synthesis of arsenic-containing phosphatidylcholines like 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, discovered in herring caviar, opens doors to studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Phospholipid Synthesis and Biological Activity
- The synthesis and biological activities of phosphocholine derivatives, including their effects on exocrine glands and potential for hemolytic and fusogenic activity, show the diverse biological implications of these compounds (Nuhn et al., 1982).
Vesicle Formation and Polymerization
- Studies on the polymerization and reconstitution of phospholipid vesicles, like those made from 1,2-Bis(2,4-octadecadienoyl)-sn-glycero-3-phosphocholine, contribute to our understanding of lipid bilayer dynamics and the potential for creating stable vesicular structures (Takeoka et al., 1995).
Sensory Applications and Interactions with Small Molecules
- Research on the interactions of small molecules with lipid membranes, as demonstrated in studies with tetracaine, provides insights into the potential for using these lipids in drug development and analysis (Huang et al., 2013).
特性
CAS番号 |
130614-06-1 |
|---|---|
製品名 |
1-hexadecanoyl-2-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
分子式 |
C42H80NO8P |
分子量 |
758.1 g/mol |
IUPAC名 |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1 |
InChIキー |
NVWYLRLKCCCUBZ-PNKFPDHGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
同義語 |
1-palmitoyl-2-isolinoleoyl phosphatidylcholine PiLPC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



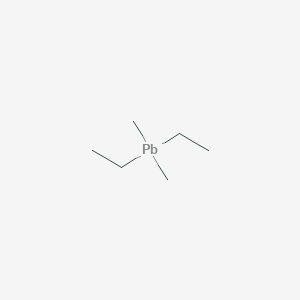
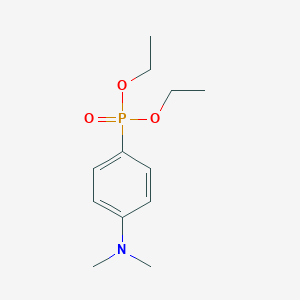
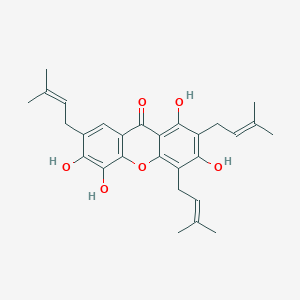
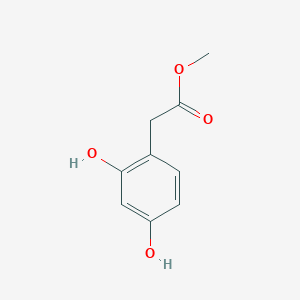
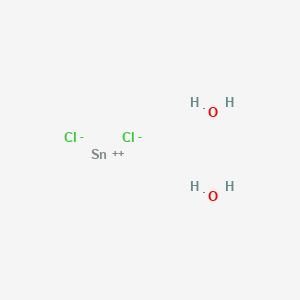
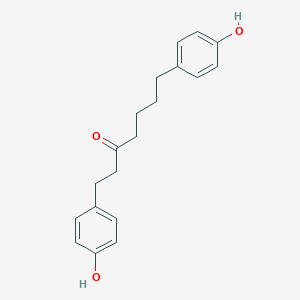

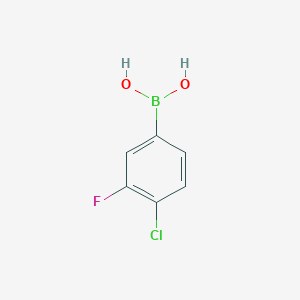
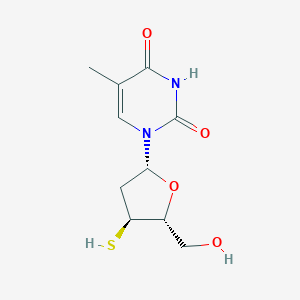
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
